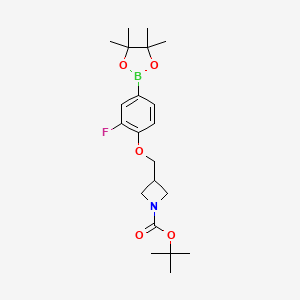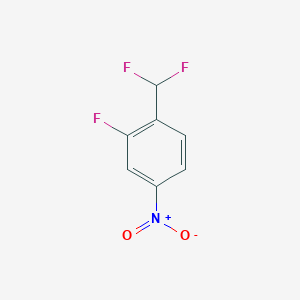![molecular formula C11H20N2O B12078844 [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine](/img/structure/B12078844.png)
[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine: is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine derivatives with cyclopropanecarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed for the production of complex piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
- Evaluated for its pharmacological properties and potential as a drug candidate .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new industrial processes and products .
Mechanism of Action
The mechanism of action of [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
- [1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
- [1-(2-Phenylethyl)piperidin-4-yl]methanamine
- N-Methyl [1-(1-piperidinyl)cyclohexyl]methanamine
- [1-(2-Methoxyethyl)piperidin-3-yl]methanamine
Comparison:
- [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine is unique due to the presence of the methylcyclopropanecarbonyl group, which can impart distinct chemical and biological properties.
- Compared to other piperidine derivatives, this compound may exhibit different reactivity and selectivity in chemical reactions and biological assays.
- The structural variations among these compounds can lead to differences in their pharmacological profiles and potential applications .
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C11H20N2O/c1-11(4-5-11)10(14)13-6-2-9(8-12)3-7-13/h9H,2-8,12H2,1H3 |
InChI Key |
APJJJYRBRRBCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)N2CCC(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)

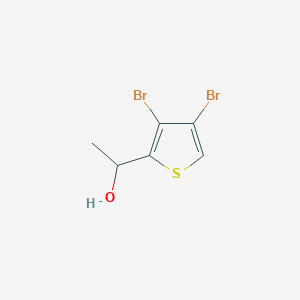
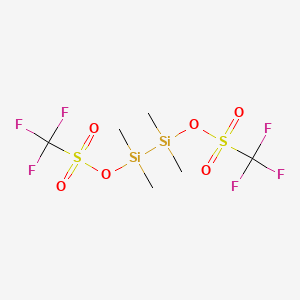
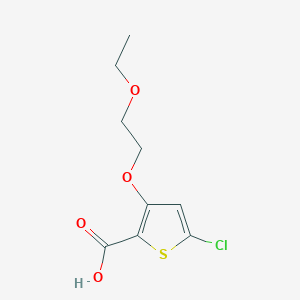
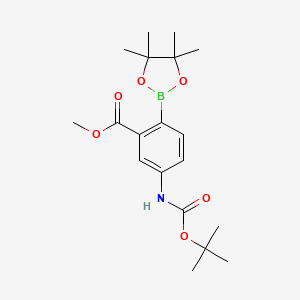
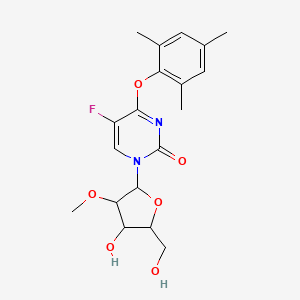

ammonium chloride](/img/structure/B12078811.png)


